molecular formula C21H32N4O3 B5675491 N-benzyl-3-(1-{N-[(dimethylamino)carbonyl]glycyl}piperidin-4-yl)-N-methylpropanamide

N-benzyl-3-(1-{N-[(dimethylamino)carbonyl]glycyl}piperidin-4-yl)-N-methylpropanamide

Cat. No. B5675491
M. Wt: 388.5 g/mol
InChI Key: CGGDCGZXSZIVDT-UHFFFAOYSA-N
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Description

  • "N-benzyl-3-(1-{N-[(dimethylamino)carbonyl]glycyl}piperidin-4-yl)-N-methylpropanamide" is a chemical compound whose synthesis and properties have been explored in various studies.

Synthesis Analysis

  • A study by Sugimoto et al. (1990) discusses the synthesis of similar piperidine derivatives, highlighting methods that could be relevant for the synthesis of this compound as well (Sugimoto et al., 1990).

Molecular Structure Analysis

  • The molecular structure of related compounds has been analyzed in several studies, such as the work by Karrouchi et al. (2020), which discusses the structural analysis of pyrazole derivatives (Karrouchi et al., 2020).

Chemical Reactions and Properties

  • The chemical reactions and properties of similar compounds are explored in the work by van Bever et al. (1974), providing insights into the reactivity and interaction of such molecules (van Bever et al., 1974).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and stability can be inferred from studies like those conducted by Cioffi et al. (2016), which delve into the physical characteristics of structurally related benzamide inhibitors (Cioffi et al., 2016).

Chemical Properties Analysis

  • The chemical properties, such as reactivity with other substances and pH sensitivity, can be understood from studies like the one by Gawell (2003), which describes the synthesis of similar compounds and their chemical behavior (Gawell, 2003).

properties

IUPAC Name

N-benzyl-3-[1-[2-(dimethylcarbamoylamino)acetyl]piperidin-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-23(2)21(28)22-15-20(27)25-13-11-17(12-14-25)9-10-19(26)24(3)16-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDCGZXSZIVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC(=O)N1CCC(CC1)CCC(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(1-{N-[(dimethylamino)carbonyl]glycyl}piperidin-4-yl)-N-methylpropanamide

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